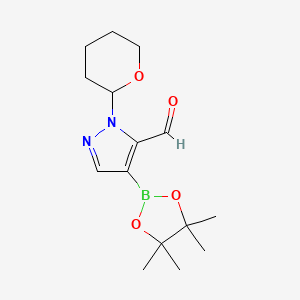

(E)-1-(4-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-1-(4-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C23H19FN4O2 and its molecular weight is 402.429. The purity is usually 95%.

BenchChem offers high-quality (E)-1-(4-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Orexin-1 Receptor Antagonism

Research on selective orexin-1 receptor (OX1R) antagonists, which include compounds structurally similar to (E)-1-(4-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea, has highlighted their potential in attenuating stress-induced hyperarousal without hypnotic effects. These compounds are of interest due to their role in arousal-related processes, including stress, and their emerging critical role in complex emotional behavior, such as overactivation associated with panic or anxiety states (Bonaventure et al., 2015).

Intermolecular Interactions in 1,2,4-Triazoles

The synthesis and characterization of biologically active 1,2,4-triazole derivatives, closely related in function to the chemical , have been explored for their lp⋯π intermolecular interactions. This research provides insights into the potential applications of these compounds in developing new materials and pharmaceuticals due to their unique chemical interactions (Shukla et al., 2014).

Antiproliferative and Antioxidant Effects

Studies on novel urea and bis-urea derivatives, including those with structural similarities to (E)-1-(4-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea, have shown significant antiproliferative effects against cancer cell lines and high antioxidant activity. These findings support the exploration of such compounds in cancer therapy and as potential antioxidants (Perković et al., 2016).

Supramolecular Gelators

Research into quinoline urea derivatives has identified their ability to act as supramolecular gelators when forming complexes with silver(I). This application is particularly relevant in the development of new materials with specific structural and photophysical properties (Braga et al., 2013).

Synthesis and Evaluation as Antimicrobials

The synthesis of novel 1-substituted-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea and thiourea analogues has shown potent antibacterial activities, pointing towards the potential use of these compounds in developing new antibacterial agents (Dhokale et al., 2019).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(4-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-one with 4-fluorobenzaldehyde, followed by the reaction of the resulting Schiff base with urea to form the final product.", "Starting Materials": [ "2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-one", "4-fluorobenzaldehyde", "urea" ], "Reaction": [ "Step 1: Condensation of 2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-one with 4-fluorobenzaldehyde in the presence of a base such as potassium carbonate or sodium hydride to form the Schiff base.", "Step 2: Reaction of the Schiff base with urea in the presence of a catalyst such as p-toluenesulfonic acid or triethylamine to form the final product, (E)-1-(4-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |

Número CAS |

941946-67-4 |

Fórmula molecular |

C23H19FN4O2 |

Peso molecular |

402.429 |

Nombre IUPAC |

1-(4-fluorophenyl)-3-[2-oxo-3-(2-phenylethyl)quinazolin-4-yl]urea |

InChI |

InChI=1S/C23H19FN4O2/c24-17-10-12-18(13-11-17)25-22(29)27-21-19-8-4-5-9-20(19)26-23(30)28(21)15-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H2,25,27,29) |

Clave InChI |

KNMXDOFBIUAHOL-SZXQPVLSSA-N |

SMILES |

C1=CC=C(C=C1)CCN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=C(C=C4)F |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(4-Chlorophenyl)ethenyl]-2,3-dihydro-1-benzofuran](/img/structure/B2759996.png)

![1-[2-(4-Bromophenyl)-2-oxoethyl]-3-[(3-chlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2759999.png)

![4-[(1R)-1-Hydroxyethyl]-2-nitrophenol](/img/structure/B2760003.png)

![N-cyclopentyl-2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide](/img/structure/B2760006.png)

![2-(4-Fluorophenyl)-4-((4-methoxybenzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2760007.png)

![N-(2-chloro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2760008.png)

![(E)-2-(benzenesulfonyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile](/img/structure/B2760013.png)